
Mal-amido-PEG8-TFP ester
Overview
Description
Mal-amido-PEG8-TFP ester is a polyethylene glycol (PEG) derivative that contains a maleimide and tetrafluorophenyl (TFP) ester end group. The maleimide group is reactive with thiols, while the TFP ester can react with primary amine groups. This compound is known for its hydrophilic PEG chains, which increase the water solubility of a compound in aqueous media .
Mechanism of Action
Target of Action
The primary targets of Mal-amido-PEG8-TFP ester are proteins with thiol groups and primary amine groups . The compound contains a maleimide group that is reactive with thiols, and a TFP ester that can react with primary amine groups .
Mode of Action
This compound is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein . The maleimide group of this compound reacts with thiols between pH 6.5 and 7.5, and the TFP ester reacts with primary amine groups .
Biochemical Pathways
The action of this compound involves the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By forming a complex with the target protein and an E3 ubiquitin ligase, this compound facilitates the tagging of the target protein with ubiquitin . The ubiquitin-tagged protein is then recognized and degraded by the proteasome .
Pharmacokinetics
The compound’s peg (polyethylene glycol) base is known to increase water solubility, which could potentially enhance bioavailability .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes depending on the function of the degraded protein .
Action Environment
The action of this compound is influenced by the pH of the environment . The reactivity of the maleimide group with thiols is optimal between pH 6.5 and 7.5 . Additionally, the stability of the TFP ester, which reacts with primary amine groups, is greater than that of NHS esters, making it less susceptible to hydrolysis .
Biochemical Analysis
Biochemical Properties
Mal-amido-PEG8-TFP ester plays a significant role in biochemical reactions. The Maleimides group in the compound readily reacts with thiols between pH 6.5 and 7.5 to form S-C bonds . This interaction allows this compound to bind with enzymes, proteins, and other biomolecules containing thiol groups.
Molecular Mechanism
The mechanism of action of this compound is primarily through its binding interactions with biomolecules. The TFP ester end group of the compound can react with primary amine groups . This reaction, coupled with the ability of the Maleimides group to form bonds with thiols, allows this compound to interact with a wide range of biomolecules, potentially influencing enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG8-TFP ester involves the reaction of a PEG chain with a maleimide group and a TFP ester. The maleimide group is typically introduced through a reaction with maleic anhydride, while the TFP ester is formed by reacting the PEG chain with tetrafluorophenol and a suitable activating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified through techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG8-TFP ester undergoes several types of reactions:
Substitution Reactions: The TFP ester reacts with primary amines to form amide bonds.
Addition Reactions: The maleimide group reacts with thiols to form stable thioether linkages
Common Reagents and Conditions
Reagents: Primary amines, thiols, tetrafluorophenol, maleic anhydride.
Conditions: pH 6.5-7.5 for maleimide-thiol reactions, pH 7.5-8.0 for TFP ester-amine reactions .Major Products
Amide Bonds: Formed from the reaction of TFP ester with primary amines.
Thioether Linkages: Formed from the reaction of maleimide with thiols
Scientific Research Applications
Mal-amido-PEG8-TFP ester is widely used in various scientific research fields:
Chemistry: As a linker in bioconjugation and PEGylation reactions.
Biology: In the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Industry: In the development of advanced materials and surface modifications.
Comparison with Similar Compounds
Similar Compounds
- Mal-PEG-NHS ester
- Mal-PEG-PFP ester
- Mal-PEG-amine
- Mal-PEG-acid
Uniqueness
Mal-amido-PEG8-TFP ester is unique due to its combination of maleimide and TFP ester groups, which provide dual reactivity towards thiols and primary amines. This dual functionality, along with its hydrophilic PEG chain, makes it highly versatile for various bioconjugation and PEGylation applications .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F4N2O13/c33-24-23-25(34)31(36)32(30(24)35)51-29(42)4-7-43-9-11-45-13-15-47-17-19-49-21-22-50-20-18-48-16-14-46-12-10-44-8-5-37-26(39)3-6-38-27(40)1-2-28(38)41/h1-2,23H,3-22H2,(H,37,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFZOPSEPCSFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F4N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


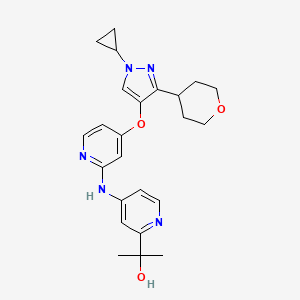

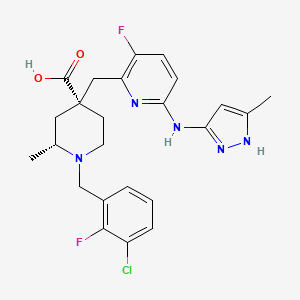
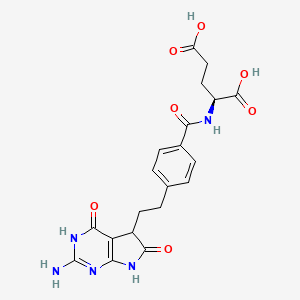
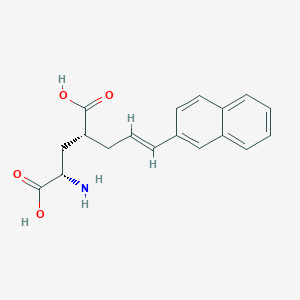
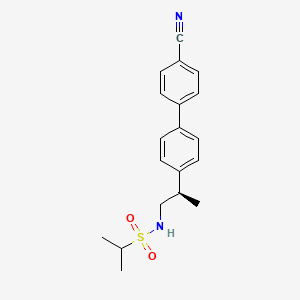
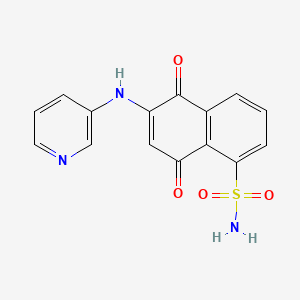
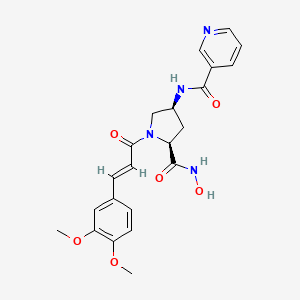

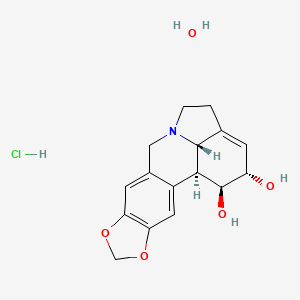
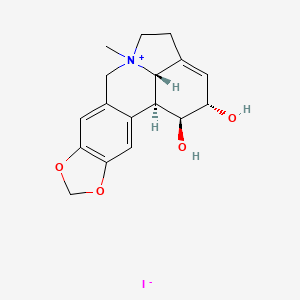

![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)
